4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly as an antimicrobial agent. This compound contains a sulfonamide functional group, which is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. The IUPAC name reflects its complex structure, which includes an ethoxy group, a methyl group, and a pyridinylmethyl moiety.
The compound can be sourced from chemical suppliers and is often used in research laboratories for various applications in organic synthesis and biological studies. Its synthesis and characterization have been documented in several scientific publications and databases, including PubChem and BenchChem.
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide falls under the category of sulfonamides, a class of compounds that contain a sulfonamide functional group (-SO2NH2). These compounds are widely studied for their antibacterial properties and are often utilized in the development of pharmaceuticals.
The synthesis of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the following key steps:
The industrial production of this compound mirrors laboratory methods but utilizes automated systems to enhance efficiency. Continuous flow reactors may be employed to improve scalability and consistency in product quality.
The molecular structure of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be represented by its InChI string:
The compound has a molecular formula of , with a molecular weight of approximately 306.38 g/mol. The structural features include:
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide primarily involves inhibition of bacterial enzymes critical for folic acid synthesis. Specifically, it targets:
The physical properties include:
Chemical properties encompass:
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several notable applications:
This comprehensive overview highlights the significance of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide within both academic research and practical applications across multiple fields.
The therapeutic journey of sulfonamides began in 1932 with Gerhard Domagk’s discovery of Prontosil, the first synthetic broad-spectrum antibacterial agent [3] [7]. Prontosil’s active metabolite, sulfanilamide (4-aminobenzenesulfonamide), became the foundational scaffold for subsequent derivatives. These early sulfonamides functioned as competitive antagonists of para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis and establishing the sulfonamide class as indispensable antimicrobials [7] [10]. By the 1940s, derivatives like sulfadiazine and sulfamethazine emerged, featuring pyrimidine heterocycles that enhanced antibacterial potency and pharmacokinetic profiles [3].
Table 1: Evolution of Key Sulfonamide Therapeutics
Compound | Structural Feature | Primary Therapeutic Use |
---|---|---|
Prontosil (1932) | Azo-linked sulfanilamide precursor | Systemic antibacterial |
Sulfanilamide (1935) | 4-Aminobenzenesulfonamide | Broad-spectrum antibacterial |
Sulfadiazine (1941) | 2-Aminopyrimidine substitution | Toxoplasmosis, burn infections |
Sulfamethoxazole (1961) | 5-Methylisoxazole substitution | UTI (combined with trimethoprim) |
Acetazolamide (1953) | Unsubstituted thiadiazole | Carbonic anhydrase inhibition |
This antibacterial legacy provided the chemical framework for repurposing sulfonamides toward non-infectious diseases. The discovery of acetazolamide in 1953 marked a pivotal shift, demonstrating sulfonamides’ capacity for carbonic anhydrase inhibition (CAI) – a mechanism later exploited for glaucoma, diuresis, and anticonvulsant therapy [5] [10]. This transition from antimicrobial to targeted enzyme inhibitor exemplifies the scaffold’s adaptability, setting the stage for modern derivatives like 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.
The benzenesulfonamide core has undergone systematic structural optimization to enhance target affinity and selectivity. Initial modifications focused on N¹-substitution (sulfonamide nitrogen), leading to diuretics like furosemide and hypoglycemics like tolbutamide [10]. However, the most significant advances emerged from C⁴-substitution and the strategic incorporation of zinc-binding groups (ZBGs) for metalloenzyme inhibition:
Table 2: Structural Modifications in Benzenesulfonamide Scaffolds and Their Impacts
Modification Type | Structural Change | Biological Consequence |
---|---|---|
N¹-Substitution | Alkyl/heterocyclic at –SO₂NH– | Enhanced diuretic/hypoglycemic activity |
C⁴-Substitution | –NH₂ → –NHCOR/–NHCONHR | Improved CA inhibition & selectivity |
Heterocyclic Integration | Pyridine, thiadiazole, pyrimidine | Optimized zinc coordination & solubility |
Dual-Tail Design | C⁴-tail + N¹-tail | Multi-point CA active site anchoring |
The incorporation of pyridine rings represents a particularly impactful evolution. Pyridine’s basic nitrogen enhances water solubility while serving as a hydrogen bond acceptor, and its orientational flexibility (2-, 3-, or 4-methylpyridine) allows precise spatial targeting of enzyme subpockets. For example, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide (PubChem CID: 2238756) exhibits distinct binding kinetics compared to its 2-pyridyl counterpart due to differences in zinc coordination geometry [4] [6].
The design of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (MW: 306.39 g/mol; C₁₅H₁₈N₂O₃S) integrates three strategic structural elements to optimize target engagement, particularly with cancer-associated carbonic anhydrases:
Table 3: Key Structural Features of 4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Structural Element | Chemical Properties | Role in Target Interaction |
---|---|---|
Benzenesulfonamide core | –SO₂NH– group (pKa ~10) | Zinc coordination in CA active site |
4-Ethoxy substituent | –OCH₂CH₃ (electron-donating) | Lipophilicity & H-bond acceptance |
3-Methyl substituent | –CH₃ (steric bulk) | Conformational constraint |
Pyridin-2-ylmethyl tail | –CH₂-C₅H₄N (pKa ~5.5) | Hydrophobic/π-stacking & H-bond donation |
Methylene linker | –CH₂– spacer | Orientational flexibility of pyridine ring |
Synthetic routes to this compound typically involve stepwise functionalization: (1) Preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride from substituted benzene precursors; (2) Nucleophilic substitution with 2-(aminomethyl)pyridine in the presence of base (e.g., triethylamine) [2]. Purification via silica chromatography or recrystallization from ethanol/ethyl acetate yields high-purity material (>95%), with characterization by NMR, HPLC, and elemental analysis [2]. The compound’s balanced amphiphilicity (hydrophobic aryl groups + polar sulfonamide/pyridine) contributes to favorable ADME properties, including moderate aqueous solubility (predicted >50 μg/mL) and cellular permeability – essential for targeting intracellular CAs like hCA IX/XII in hypoxic tumors [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7